molecular formula C8H10O4S B12062348 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12062348
M. Wt: 202.23 g/mol
InChI Key: OTINDRTUPWDUQC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid typically involves the introduction of the 2-methoxyethoxy group to the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with 2-methoxyethanol in the presence of a strong acid catalyst to form 3-(2-methoxyethoxy)thiophene. This intermediate is then oxidized and carboxylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the 2-methoxyethoxy group, making it less versatile in certain applications.

    3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of the 2-methoxyethoxy group, leading to different chemical properties and reactivity.

    Thieno[3,2-b]thiophene-2-carboxylic acid: A fused thiophene derivative with distinct electronic properties.

Uniqueness

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific electronic or steric properties.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10)

InChI Key

OTINDRTUPWDUQC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC=C1)C(=O)O

Origin of Product

United States

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